1,1-Dichloro-1,2,2,2-tetradeuterioethane
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Overview
Description
1,1-Dichloro-1,2,2,2-tetradeuterioethane (DC14D) is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a colorless, odorless, and non-flammable liquid that is composed of two chlorine atoms and four deuterium atoms. It is also known as 1,1-dichloro-2,2,2-tetradeuterioethane, 1,1-dichloro-2,2,2-tetradeuteroethane, and 1,1-dichloro-2,2,2-tetradeuterioethane. DC14D is a unique compound due to its high stability, low cost, and low toxicity, which makes it an attractive option for a variety of scientific applications.
Scientific Research Applications
Synthesis and Chemistry
1,1-Dichloro-1,2,2,2-tetradeuterioethane is involved in various chemical synthesis processes. For instance, it has been used in the reaction of dichloromethane with lithium powder and a carbonyl compound in THF at −40°C, yielding corresponding 1,3-diols. This process has been applied to other gem-dichlorinated materials such as 7,7-dichloro[4.1.0]heptane and 1,1-dichlorotetramethylcyclopropane, showcasing its versatility in organic synthesis (Guijarro & Yus, 1996).
Analytical Techniques
In the field of analytical chemistry, this compound plays a role in comprehensive two-dimensional GC (GC × GC) qMS analysis. This technique has been used for separating and identifying various chlorinated compounds, demonstrating the compound's utility in advanced chromatographic analysis (Łukaszewicz et al., 2007).
Molecular Structure Studies
Studies on the stereochemical structure and magnetoelectric characteristics of similar compounds, such as 1,1-diphenyl-1,2-dihalogenoethanes, shed light on the molecular structure and behavior of this compound. These studies have revealed details about the arrangement of atoms and bonds in such molecules, contributing to our understanding of molecular dynamics and properties (Vul'fson et al., 1987).
Environmental and Industrial Applications
The kinetics of reactions involving halogenated hydrocarbons like this compound have significant implications in environmental and industrial contexts. For example, the catalytic fluorination and chlorination of similar compounds have been examined to define the mechanisms of these reactions, which are important in understanding and controlling industrial processes and environmental impacts (Coulson, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
As a deuterated compound, it is often used in scientific research, particularly in nuclear magnetic resonance (nmr) spectroscopy, due to its unique properties .
Mode of Action
As a deuterated compound, it may interact with its targets differently compared to its non-deuterated counterpart . More research is needed to fully understand its interactions and the resulting changes.
Biochemical Pathways
Deuterated compounds are known to potentially alter the kinetics of biochemical reactions, which could have downstream effects on various pathways .
Pharmacokinetics
The presence of deuterium atoms can potentially affect these properties, as deuterium is known to form stronger bonds than hydrogen, which could influence the compound’s bioavailability .
Result of Action
As a deuterated compound, it may have unique effects due to the presence of deuterium atoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2,2,2-tetradeuterioethane . For instance, temperature and pressure can affect the physical and chemical properties of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.
properties
IUPAC Name |
1,1-dichloro-1,2,2,2-tetradeuterioethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-MZCSYVLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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